3-Isopropyl-2-methoxybenzoic acid chemical properties
3-Isopropyl-2-methoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Isopropyl-2-methoxybenzoic Acid
Introduction
3-Isopropyl-2-methoxybenzoic acid, with the IUPAC name 2-methoxy-3-propan-2-ylbenzoic acid, is a substituted aromatic carboxylic acid.[1] As a member of the benzoic acid family, it possesses a versatile chemical scaffold that is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the isopropyl and methoxy groups on the benzoic acid core imparts specific physicochemical properties, including lipophilicity, electronic modulation, and steric hindrance, making it a valuable building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Isopropyl-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. The information presented herein is synthesized from established chemical principles and available data on analogous structures, providing a robust framework for experimental design and application.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a hydrophilic carboxylic acid, a lipophilic isopropyl group, and an electron-donating methoxy group gives 3-Isopropyl-2-methoxybenzoic acid a unique profile.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | 2-methoxy-3-propan-2-ylbenzoic acid | PubChem[1] |
| CAS Number | 73469-52-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(=O)O)OC | PubChemLite[2] |
| InChI Key | JXOPHTJUFIRDJI-UHFFFAOYSA-N | PubChemLite[2] |
Computed Physicochemical Properties
| Property | Value | Description | Source |
| XLogP3 | 2.5 | A measure of lipophilicity. | PubChem[1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | The two carboxylic acid oxygens and the methoxy oxygen. | PubChem[1] |
| Rotatable Bond Count | 3 | Indicates conformational flexibility. | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | Influences transport properties and membrane permeability. | PubChem[1] |
| Monoisotopic Mass | 194.0943 g/mol | Exact mass for mass spectrometry. | PubChemLite[2] |
Spectroscopic Characterization (Predicted)
While dedicated experimental spectra for this specific molecule are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment:
-
Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic proton.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-7.8 ppm). The protons will exhibit coupling patterns (doublets, triplets) based on their positions relative to each other.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
-
Isopropyl Methine (-CH(CH₃)₂): A septet (or multiplet) around 3.0-3.4 ppm, coupled to the six methyl protons.
-
Isopropyl Methyls (-CH(CH₃)₂): A doublet at approximately 1.2-1.4 ppm, integrating to six protons, coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon spectrum will show 11 distinct signals:
-
Carbonyl Carbon (-COOH): ~168-175 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the ~110-160 ppm range. The carbon bearing the methoxy group will be the most downfield in this range.
-
Methoxy Carbon (-OCH₃): ~55-60 ppm.
-
Isopropyl Methine (-CH): ~25-30 ppm.
-
Isopropyl Methyls (-CH₃): ~20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the functional groups present. Key vibrational bands are predicted as follows, with reference to spectra of related methoxybenzoic acids[3][4][5]:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.
-
C-H Stretch (Aliphatic/Aromatic): Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic (isopropyl) C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band at ~1680-1710 cm⁻¹.
-
C-O Stretch (Ether & Acid): Two distinct bands in the ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) regions.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are expected:
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight.[6]
-
Key Fragments:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group.
-
[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid, a common fragmentation for benzoic acids, yielding a stable acylium ion at m/z = 177.[6]
-
[M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂).
-
[M-45]⁺: Loss of the carboxyl group (•COOH), a characteristic fragmentation.[6]
-
High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a monoisotopic mass of 194.0943 Da.[2]
Synthesis and Chemical Reactivity
Proposed Synthetic Route via Directed ortho-Metalation
The synthesis of contiguously substituted benzoic acids can be challenging. A highly effective and regioselective method is directed ortho-metalation (DoM). The carboxylic acid and methoxy groups can both direct a strong base to deprotonate an adjacent aromatic proton. For 2-methoxybenzoic acid, the use of sec-butyllithium (s-BuLi) with tetramethylethylenediamine (TMEDA) has been shown to selectively direct lithiation to the C6 position (ortho to the carboxylate).[7][8][9] However, by carefully choosing the base, regioselectivity can be altered.[10] A plausible route to the 3-isopropyl derivative involves the lithiation of 2-methoxybenzoic acid at the 3-position followed by electrophilic quench.
Caption: Proposed synthesis of 3-Isopropyl-2-methoxybenzoic acid via DoM.
Experimental Protocol (Self-Validating System):
-
System Preparation (Trustworthiness): All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). All solvents (e.g., THF) must be anhydrous. This is critical as organolithium reagents are extremely sensitive to moisture and air.
-
Reaction Setup: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous THF at -78°C (dry ice/acetone bath), add TMEDA (2.2 eq).
-
Metalation (Causality): Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78°C. The use of a strong, sterically hindered base like s-BuLi in the presence of the chelating agent TMEDA is designed to favor deprotonation at the sterically accessible C3 position, ortho to the methoxy group.[11] The reaction is stirred for 2-3 hours at this temperature to ensure complete formation of the dianion.
-
Electrophilic Quench: Add 2-iodopropane (1.5 eq) dropwise to the solution at -78°C. The reaction is allowed to slowly warm to room temperature overnight.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). The final product's identity and purity must be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values in Section 2.0.
Chemical Reactivity
The reactivity of 3-Isopropyl-2-methoxybenzoic acid is governed by its three functional components:
-
Carboxylic Acid: This group is the primary site for derivatization. It readily undergoes esterification (with alcohols under acidic conditions) and amidation (with amines, typically via an activated intermediate like an acyl chloride or using coupling agents like DCC/DMAP).[12] This is a cornerstone of its utility in creating compound libraries for drug discovery.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The methoxy group is a strong activating, ortho, para-director, while the isopropyl group is a weak activating, ortho, para-director. The carboxyl group is a deactivating, meta-director.[13][14] The combined electronic effects make the C5 position the most likely site for further substitution (para to the methoxy group and meta to the carboxyl group).
-
C-H Activation: The carboxylic acid can act as an innate directing group for transition-metal-catalyzed C-H activation, typically at the ortho positions (C3 and C5).[15] This allows for late-stage functionalization, a powerful tool in modern synthetic chemistry.
Applications in Research and Drug Development
Substituted benzoic acids are ubiquitous scaffolds in medicinal chemistry. The specific substitution pattern of 3-Isopropyl-2-methoxybenzoic acid makes it a promising starting point for structure-activity relationship (SAR) studies.
Rationale for Utility:
-
Lipophilicity Modulation: The isopropyl group provides a significant increase in lipophilicity (LogP) compared to a simple methyl or hydrogen substituent. This can enhance cell membrane permeability and improve pharmacokinetic properties.[16]
-
Metabolic Blocking: The methoxy group at the C2 position can serve as a "metabolic blocker." Aromatic hydroxylation is a common metabolic pathway, and by methylating this position, the molecule's metabolic stability can be enhanced.
-
Versatile Synthetic Handle: The carboxylic acid allows for the facile creation of amide or ester libraries to probe interactions with biological targets.[12]
-
Structural Rigidity and Vectorial Projection: The ortho-substitution pattern forces the carboxylic acid group into a somewhat fixed orientation relative to the other substituents, which can be advantageous for specific receptor binding.
Caption: Strategy for SAR studies using the target scaffold.
Safety and Handling
3-Isopropyl-2-methoxybenzoic acid requires careful handling due to its irritant properties.[1]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Source: PubChem[1] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated hood to prevent inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available at: [Link]
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Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Available at: [Link]
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PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. Available at: [Link]
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Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]
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Bennetau, B., et al. (2025). Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Mortier, J., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(10), 3837–3840. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]
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OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available at: [Link]
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Leon, T., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]
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PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). Available at: [Link]
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NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
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NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Available at: [Link]
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Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Available at: [Link]
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Alcolea Palafox, M. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]
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Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES, 43(8). Available at: [Link] -
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]
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FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Available at: [Link]
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